N-(3-chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N~1~-(3-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 3-chlorophenyl group, a 4-nitro-1H-pyrazol-1-yl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of 4-nitro-1H-pyrazole: This can be achieved by nitration of pyrazole using a mixture of concentrated sulfuric acid and nitric acid.
Acylation Reaction: The 4-nitro-1H-pyrazole is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the corresponding acylated product.
Amidation: The acylated product is subsequently reacted with acetamide under appropriate conditions to yield N1-(3-chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide.
Hydrolysis: Aqueous acid or base, elevated temperatures.
Major Products Formed
Reduction: N1-(3-aminophenyl)-2-(4-amino-1H-pyrazol-1-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-chlorobenzoic acid and 4-nitro-1H-pyrazole.
Scientific Research Applications
N~1~-(3-chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N~1~-(3-chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which may result in different biological activities.
N~1~-(3-chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)acetamide: Contains a methyl group instead of a nitro group, potentially altering its chemical reactivity and biological properties.
Uniqueness
N~1~-(3-chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the 3-chlorophenyl and 4-nitro-1H-pyrazol-1-yl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H9ClN4O3 |
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Molecular Weight |
280.67 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H9ClN4O3/c12-8-2-1-3-9(4-8)14-11(17)7-15-6-10(5-13-15)16(18)19/h1-6H,7H2,(H,14,17) |
InChI Key |
FSMCHEMILTUQGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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